

gas chromatography method for demeton-methyl residue analysis

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Compound of Interest

Compound Name: Methyl demeton

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Application Note: Analysis of Demeton-Methyl Residues

Title: A Robust Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method for the Quantitative Analysis of Demeton-Methyl and its Metabolites in Food Matrices

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated method for the determination of demeton-methyl and its primary metabolites, oxydemeton-methyl (demeton-S-methyl sulfoxide) and demeton-S-methylsulfone, in various food product samples. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which ensures high recovery rates and effective removal of matrix interferences.^{[1][2][3]}

Subsequent analysis is performed using a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) system, which offers excellent sensitivity and selectivity for trace-level quantification.^[1] The method is suitable for monitoring pesticide residues to ensure compliance with regulatory limits.^[2]

Introduction

Demeton-methyl is a systemic organophosphate insecticide that acts as a cholinesterase inhibitor.^[4] In environmental and biological systems, it is readily oxidized to the more potent

cholinesterase inhibitors oxydemeton-methyl and demeton-S-methylsulfone.[4][5] Due to potential health risks associated with dietary exposure, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food products.[1][6] Therefore, sensitive and reliable analytical methods are crucial for their monitoring.

This protocol addresses the analytical challenges by combining a streamlined QuEChERS extraction and cleanup procedure with the high selectivity of GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.[1][7] This approach allows for the accurate quantification of demeton-methyl and its key metabolites at low levels in complex food matrices.

Experimental Protocol

Reagents and Materials

- Solvents: Acetonitrile (ACN), Acetone, and n-Hexane (all pesticide residue grade).
- Standards: Certified reference standards of Demeton-S-methyl, Oxydemeton-methyl, and Demeton-S-methylsulfone.
- QuEChERS Salts: Anhydrous magnesium sulfate (MgSO_4), sodium chloride (NaCl). Pre-weighed salt packets are recommended for convenience (e.g., AOAC or EN method salts). [3]
- Dispersive SPE (d-SPE): Tubes containing anhydrous MgSO_4 and Primary Secondary Amine (PSA) sorbent for cleanup.
- Equipment: High-speed centrifuge, vortex mixer, mechanical shaker, nitrogen evaporator, analytical balance, volumetric flasks, and micropipettes.

Standard Solution Preparation

- Stock Solutions (1000 $\mu\text{g/mL}$): Prepare individual stock solutions by accurately weighing and dissolving the reference standards in an appropriate solvent, such as acetone.
- Working Standard Mixture (10 $\mu\text{g/mL}$): Prepare an intermediate mixed standard by diluting the stock solutions in acetone.

- Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the working standard mixture to achieve concentrations ranging from 0.005 to 0.2 µg/mL.[1]

Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) until a uniform consistency is achieved. For samples with low moisture content, add a defined amount of purified water.[2]
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8]
 - Add 10 mL of 1% acetic acid in acetonitrile.[8]
 - Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl).[3]
 - Immediately cap the tube tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker to prevent salt coagulation and ensure thorough extraction.[2][8]
- Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.[8]
- Cleanup (Dispersive SPE):
 - Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE cleanup tube containing 900 mg MgSO₄ and 150 mg PSA.
 - Vortex the d-SPE tube for 30 seconds.[2]
 - Centrifuge at ≥3000 x g for 2 minutes.[8]
- Final Extract Preparation:
 - Transfer 1 mL of the final, cleaned supernatant into a clean vial.
 - Evaporate the solvent to near dryness under a gentle stream of nitrogen.[8]

- Reconstitute the residue with 1 mL of acetone:n-hexane (1:1, v/v).[8] The sample is now ready for GC-MS/MS analysis.

GC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole gas chromatograph-mass spectrometer.

Parameter	Condition
GC System	Agilent 7000 Series Triple Quadrupole GC/MS or equivalent[1]
Analytical Column	DB-5MS UI capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Injection Mode	Splitless
Injection Volume	1 µL[1][8]
Injector Temp.	280°C[8]
Carrier Gas	Helium, constant flow at 1.0 mL/min[8]
Oven Program	Initial 60°C for 1 min, ramp at 40°C/min to 170°C, then ramp at 10°C/min to 310°C, hold for 2.25 min[8]
MS Source Temp.	230°C
Quadrupole Temp.	150°C
Acquisition Mode	Multiple Reaction Monitoring (MRM)[1]

Note: The oven program and MRM transitions should be optimized for the specific instrument and analytes.

Data Presentation

Method Validation Summary

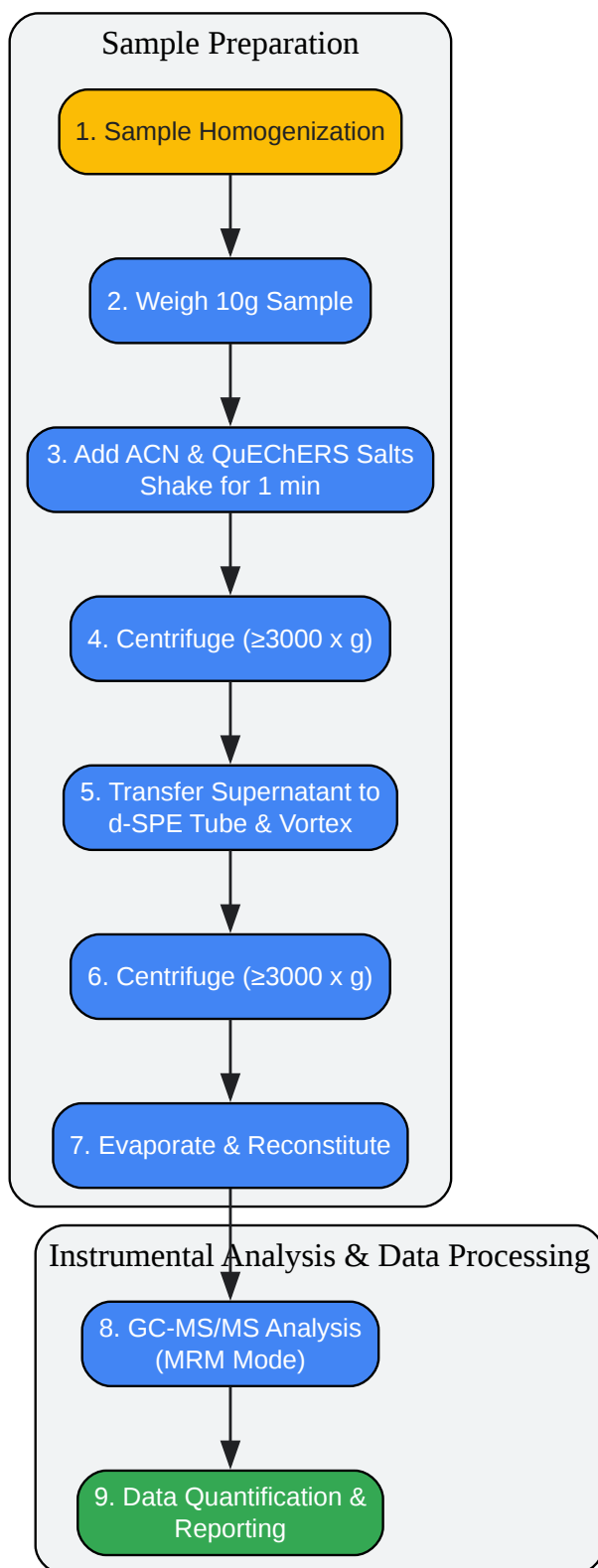
The method was validated for linearity, sensitivity (LOD/LOQ), accuracy (recovery), and precision (RSD) according to established guidelines.[9][10][11]

Analyte	Limit of Quantification (LOQ) (mg/kg)	Recovery (%) (Spiked at 0.05 mg/kg)	Precision (%RSD)
Demeton-S-methyl	0.01[12]	95	< 10
Oxydemeton-methyl	0.01	92	< 10
Demeton-S-methylsulfone	0.01	88	< 15

Quantitative data are representative values synthesized from analytical literature.[1][12]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample reception to final data reporting.



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Caption: Workflow for Demeton-Methyl Residue Analysis.

Conclusion

The described GC-MS/MS method combined with QuEChERS sample preparation provides a reliable, sensitive, and efficient solution for the routine analysis of demeton-methyl and its metabolites in food samples. The procedure demonstrates excellent recovery and precision, meeting the typical requirements for regulatory pesticide residue monitoring. The use of tandem mass spectrometry minimizes matrix effects, ensuring accurate quantification at trace levels.[7]

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